![molecular formula C25H28N4O2S B605932 BAY 293 Negative Control CAS No. 2244904-69-4](/img/structure/B605932.png)
BAY 293 Negative Control
Descripción general
Descripción
BAY 293 Negative Control, also known as BAY 294, is a negative control for BAY 293 . Its chemical name is (S)-6,7-Dimethoxy-2-methyl-N-[1-[4-[2-[(methylamino)methyl]phenyl]thiophene-2-yl]ethyl]quinazolin-4-amine . It is intended for laboratory research use only .
Molecular Structure Analysis
The molecular weight of BAY 293 Negative Control is 448.58 . Its molecular formula is C25H28N4O2S . The exact mass is 448.19 . The elemental analysis shows that it contains C (66.94%), H (6.29%), N (12.49%), O (7.13%), and S (7.15%) .
Physical And Chemical Properties Analysis
BAY 293 Negative Control is soluble to 100 mM in DMSO and to 100 mM in ethanol . It should be stored at -20°C . The product is stable and soluble, particularly in solution .
Aplicaciones Científicas De Investigación
Control for BAY 293
BAY-294 is the (S)-enantiomer of and the recommended control for the selective SOS1-KRAS interaction inhibitor BAY-293 . It is used in research to validate the effects of BAY-293 by comparing the results obtained with BAY-293 and BAY-294.
Research on KRAS Proteins
BAY-294 is used in research on KRAS proteins, which are often mutated in various types of cancer. It helps in understanding the interaction between SOS1 and KRAS proteins .
Drug Efficacy Studies
BAY-294 is used in drug efficacy studies. By serving as a control, it helps in determining the effectiveness of drugs that target the SOS1-KRAS interaction .
Genomic DNA Control in Biopharmaceutical Manufacturing
BAY 293 Negative Control is used in the detection of residual host cell genomic DNA (gDNA) in biopharmaceuticals . Residual host cell gDNA poses a significant safety risk in biopharmaceutical manufacturing, and its precise detection and quantification are essential .
Validation of Quantitative PCR (qPCR) Assays
BAY 293 Negative Control is used in validating qPCR assays designed to detect residual host gDNA impurities in biologics . It helps ensure reliable, reproducible, and comparable results .
Evaluation of PCR Assays
BAY 293 Negative Control is used in the evaluation of PCR assays. It is used as a control material against highly sensitive PCR assays developed to detect residual human gDNA .
Mecanismo De Acción
Target of Action
The primary target of BAY 293 Negative Control, also known as BAY-294, is SOS1 . SOS1, or Son of Sevenless homolog 1, is a guanine nucleotide exchange factor (GEF) and activator of RAS . RAS proteins are major oncogenes, and mutations in the RAS genes occur frequently in human cancers .
Mode of Action
BAY 293 Negative Control disrupts the interaction between KRAS and its exchange factor SOS1 . It selectively inhibits the KRAS–SOS1 interaction with an IC50 of 21 nM . This inhibition impairs the activation of RAS in tumor cells .
Biochemical Pathways
The inhibition of the KRAS-SOS1 interaction by BAY 293 Negative Control affects the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways . These pathways are essential for cell survival and proliferation . By inhibiting the activation of RAS, BAY 293 Negative Control can downregulate these pathways .
Pharmacokinetics
It is soluble to 100 mm in dmso and ethanol , which could potentially impact its bioavailability.
Result of Action
BAY 293 Negative Control inhibits the activation of RAS in HeLa cells, with IC50 values in the submicromolar range . It shows efficient antiproliferative activity against wild-type KRAS cell lines (K-562, MOLM-13) and cell lines with KRASG12C mutation (NCI-H358, Calu-1), with IC50s between 1000 to 3500 nM . Furthermore, it efficiently inhibits pERK levels in K-562 cells after incubation for 60 minutes without affecting total protein levels of ERK .
Action Environment
It is noted that sos1 inhibition has synergistic antiproliferative potential when combined with direct covalent krasg12c inhibitors . This suggests that the efficacy of BAY 293 Negative Control could potentially be influenced by the presence of other compounds in the environment.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLOYDTDILXDA-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BAY 293 Negative Control |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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